3,9-Dihydrofuro[2,3-b]quinolin-4(2H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a fused ring structure that incorporates both furan and quinoline moieties, making it of interest in various scientific fields, particularly medicinal chemistry. The compound is also known by its Chemical Abstracts Service number 42997-32-0.
The compound can be synthesized through various chemical reactions involving precursors that contain the necessary functional groups to form the desired heterocyclic structure. Research indicates that it has been studied for its potential biological activities, including cytotoxic effects against certain cancer cell lines .
3,9-Dihydrofuro[2,3-b]quinolin-4(2H)-one is classified as a heterocyclic compound due to its incorporation of multiple ring structures. Specifically, it is categorized under quinolines, which are aromatic compounds containing a benzene ring fused to a pyridine ring.
The synthesis of 3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions including temperature, solvent choice, and reagent concentrations to optimize yield and purity. For example, in one reported synthesis, an intermediate compound was reacted with benzyl chloride in dimethylformamide under controlled temperatures to yield the desired product .
The molecular structure of 3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one consists of a quinoline core fused with a furan ring. The specific arrangement of atoms includes:
The compound's properties can be summarized as follows:
Property | Value |
---|---|
Density | 1.29 g/cm³ |
Boiling Point | 330.8 °C |
Flash Point | 153.8 °C |
Exact Mass | 201.079 g/mol |
3,9-Dihydrofuro[2,3-b]quinolin-4(2H)-one participates in various chemical reactions typical for heterocyclic compounds:
The reactivity of this compound is influenced by its electron-rich aromatic systems and functional groups that can participate in electrophilic or nucleophilic attacks.
The mechanism of action for 3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one primarily relates to its potential biological activities:
3,9-Dihydrofuro[2,3-b]quinolin-4(2H)-one has potential applications in:
Post-Ugi modification strategies enable efficient access to the dihydrofuroquinolinone core through multicomponent reactions (MCRs) followed by cyclization. The Ugi four-component reaction (Ugi-4CR) employs an aminoaldehyde acetal, aldehydes/ketones, propiolic acids, and isocyanides to generate linear adducts. Subsequent acid-catalyzed deprotection initiates an intramolecular imino Diels-Alder reaction (Povarov reaction) with substituted anilines, forming the fused tetracyclic system. This one-pot methodology achieves excellent functional group tolerance and high atom economy, as demonstrated by the synthesis of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones—structurally analogous to dihydrofuroquinolinones. Electron-donating and electron-withdrawing substituents on aldehydes (e.g., 4-Br-C₆H₄CHO, 4-MeO-C₆H₄CHO) or ketones (acetone, cyclopentanone) yield target compounds with 59–97% efficiency under mild conditions (EtOH, H₂SO₄, reflux) .
Critical to scaffold diversification is the post-cyclization modification of the Ugi adduct. For example, dihydrofuroquinolinone precursors undergo:
Table 1: Representative Post-Ugi Synthesis of Dihydrofuroquinolinone Analogues
Entry | Carbonyl Input | Aniline Input | Product | Yield (%) |
---|---|---|---|---|
1 | 4-Br-C₆H₄CHO | 3-MeO-C₆H₄NH₂ | 5a | 85 |
2 | CH₂O | 4-Cl-C₆H₄NH₂ | 5i | 67 |
3 | Acetone | 4-F-C₆H₄NH₂ | 5m | 97 |
4 | Cyclopentanone | 4-CF₃-C₆H₄NH₂ | 5o | 89 |
Mechanistically, the Povarov step proceeds via a concerted [4+2] cycloaddition, where the imine (from aminoaldehyde and aniline) acts as the dienophile, and the electron-rich furan/alkene component serves as the diene. Density functional theory (DFT) studies confirm asynchronous transition states with moderate endo/exo selectivity, explaining the observed stereochemistry in fused systems [2].
Metal-free synthesis leverages 2-aminochalcones as versatile precursors for constructing the dihydrofuroquinolinone framework. o-Aminoacetophenones (19a) condense with aryl aldehydes (20a–g) under basic conditions (20% NaOH, EtOH, reflux) to form 2-aminochalcones (21) with 60–97% yield. Subsequent Amberlyst®-15 catalyzed intramolecular cyclization in toluene generates dihydroquinolin-4-ones (22), direct precursors to dihydrofuroquinolinones. This strategy avoids transition metals, simplifying purification and enhancing sustainability [3] [6].
Key transformations include:
Table 2: Metal-Free Synthesis of Dihydrofuroquinolinone Precursors
Chalcone Precursor (R¹) | Cyclization Catalyst | Reaction Time (h) | Dihydroquinolin-4-one (22) | Yield (%) |
---|---|---|---|---|
4-Br | Amberlyst®-15 | 4 | 22a | 94 |
3-OMe | PPTS | 6 | 22c | 82 |
2-OH-4-OMe | H₂SO₄ | 3 | 22e | 88 |
4-NO₂ | SiO₂ | 8 | 22g | 65 |
Notably, substrates with ortho-hydroxy substituents (22e) spontaneously undergo cyclization under acidic conditions due to the nucleophilicity of the phenolic oxygen, forming the dihydrofuran ring in one pot. This approach achieves 65–94% yields across diverse electron-donating and withdrawing groups, demonstrating broad functional compatibility [3].
Hybrid dihydrofuroquinolinones incorporating phosphonate or imidazole units exhibit enhanced bioactivity and binding specificity. Two primary strategies enable their synthesis:
Phosphonate Integration:Quinolines with C-3 phosphonate groups are synthesized via Michaelis-Arbuzov reactions. Dihydrofuroquinolinones bearing alkyl halide sidechains (e.g., -CH₂Br) react with triethyl phosphite [(EtO)₃P] at 120°C to afford phosphonates in 70–85% yield. These serve as transition-state mimics for enzyme inhibition (e.g., proteasome inhibitors). Alternatively, pharmacophore merging links dihydrofuroquinolinones to known antileishmanial phosphonates via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), yielding triazole-bridged hybrids with IC₅₀ values of 2.5–8.5 μM against Leishmania donovani amastigotes [4] [5].
Imidazole Fusion:Dihydrofuroquinolinones undergo imidazo-annulation using POCl₃-mediated cyclodehydration. For example, compounds bearing o-aminoamide sidechains cyclize to imidazo[4,5-b]quinolinones (6a–i) under mild conditions (POCl₃, 1,4-dioxane, 50°C), achieving 79–95% yields. This modification enhances DNA intercalation and topoisomerase inhibition, as evidenced by 50–100 nM IC₅₀ against human topoisomerase-II [5].
Table 3: Biological Activities of Hybrid Dihydrofuroquinolinones
Hybrid Structure | Biological Target | Activity (IC₅₀/EC₅₀) | Reference |
---|---|---|---|
Imidazo[4,5-b]quinolinone | L. donovani amastigotes | 8.36 μM | |
Phosphonate-quinolinone | Kinetoplastid proteasome | 65 nM | [4] |
Triazole-linked hybrid | Plasmodium falciparum | 0.18 μM | [4] |
Furoquinolinone-imidazole | Human topoisomerase-II | 50 nM | [5] |
Mechanistic studies reveal that phosphonate hybrids inhibit the Leishmania proteasome β5 subunit, while imidazole-fused derivatives intercalate DNA and stabilize topoisomerase-II-DNA cleavage complexes. These hybrids demonstrate 7.8–25-fold selectivity indices over mammalian cells, attributed to targeted binding to parasite-specific enzyme conformations [5].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: